molecular formula C16H11ClN2O3S B5838284 N-[3-chloro-4-(thiophene-2-carbonylamino)phenyl]furan-2-carboxamide

N-[3-chloro-4-(thiophene-2-carbonylamino)phenyl]furan-2-carboxamide

Cat. No.: B5838284
M. Wt: 346.8 g/mol
InChI Key: XKLGHOWMOUEWHG-UHFFFAOYSA-N
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Description

N-[3-chloro-4-(thiophene-2-carbonylamino)phenyl]furan-2-carboxamide is a synthetic compound that features a thiophene ring, a furan ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-chloro-4-(thiophene-2-carbonylamino)phenyl]furan-2-carboxamide typically involves the following steps:

    Formation of the Thiophene-2-carbonyl Chloride: This can be achieved by reacting thiophene-2-carboxylic acid with thionyl chloride under reflux conditions.

    Amination Reaction: The thiophene-2-carbonyl chloride is then reacted with 3-chloro-4-aminophenylamine to form the intermediate N-[3-chloro-4-(thiophene-2-carbonylamino)phenyl]amine.

    Formation of the Final Compound: The intermediate is then reacted with furan-2-carboxylic acid chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

N-[3-chloro-4-(thiophene-2-carbonylamino)phenyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or reagents like tin(II) chloride can be employed.

    Substitution: Nucleophiles like sodium azide or thiourea can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[3-chloro-4-(thiophene-2-carbonylamino)phenyl]furan-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of N-[3-chloro-4-(thiophene-2-carbonylamino)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and targets would depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-chloro-4-(thiophene-2-carbonylamino)phenyl]furan-2-carboxamide
  • N-[3-chloro-4-(thiophene-2-carbonylamino)phenyl]thiophene-2-carboxamide

Uniqueness

N-[3-chloro-4-(thiophene-2-carbonylamino)phenyl]furan-2-carboxamide is unique due to the combination of the thiophene and furan rings, which confer distinct electronic and steric properties. This makes it particularly interesting for applications in medicinal chemistry and material science, where these properties can be leveraged for specific functions.

Properties

IUPAC Name

N-[3-chloro-4-(thiophene-2-carbonylamino)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2O3S/c17-11-9-10(18-15(20)13-3-1-7-22-13)5-6-12(11)19-16(21)14-4-2-8-23-14/h1-9H,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKLGHOWMOUEWHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=CS3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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